4-氯甲基哌啶盐酸盐

描述

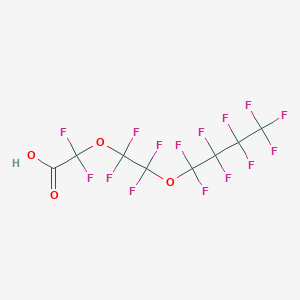

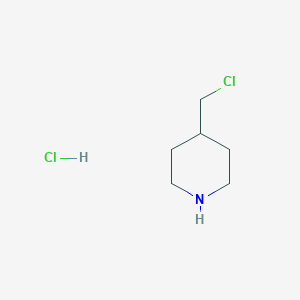

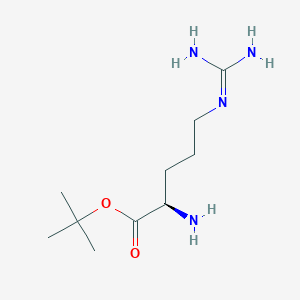

4-Chloromethyl-piperidine hydrochloride is a chemical compound that serves as a building block in the synthesis of various compounds of pharmacological interest. It is particularly relevant in the context of creating polysubstituted piperidine derivatives, which are common structural units in several naturally occurring alkaloids and azasugar analogues .

Synthesis Analysis

The synthesis of 4-chloromethyl-piperidine derivatives can be achieved through different methods. One approach involves the reaction of 4-borono-1-azadienes with maleimides and aldehydes in a highly stereocontrolled tandem Aza[4 + 2]/Allylboration reaction, which allows for the formation of α-hydroxyalkyl piperidine derivatives with multiple stereogenic centers in a single operation . Another method describes the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals through reactions with purines in a basic medium .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized using techniques such as single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. For instance, 4-piperidinecarboxylic acid hydrochloride has been found to have an orthorhombic crystal structure with the piperidine ring adopting a chair conformation and engaging in hydrogen bonding with the Cl- anion . Similarly, the crystal structure of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid shows a trigonal bipyramid geometry .

Chemical Reactions Analysis

4-Chloromethyl-piperidine hydrochloride can undergo various chemical reactions to form different derivatives. For example, the reaction of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine leads to the formation of piperidinium 3-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)thiopropionimidate . Additionally, the compound can be used in multicomponent reactions to introduce diversity in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and the nature of their interactions in the crystal lattice. For instance, the presence of hydrogen bonds and electrostatic interactions in the crystal structure of 4-piperidinecarboxylic acid hydrochloride contributes to its stability and influences its physical properties . The antimicrobial activity of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid suggests that the physical and chemical properties of these complexes have biological relevance .

科学研究应用

合成和结构化学

4-氯甲基哌啶盐酸盐作为合成各种药理学感兴趣化合物的多功能中间体。它在合成l-苄基-4-(氯甲基)哌啶中的实用性在于随后通过与碱性介质中的几种嘌呤反应,促进潜在药物的生产。这种合成途径突显了该化合物在生成各种药理学相关衍生物中的作用,包括N-苄基哌啶和N-苄基吡咯烷衍生物,展示了它在药物化学中的重要性(Rodríguez-Franco & Fernández-Bachiller, 2002)。

抗菌和抗病毒活性

4-氯甲基哌啶盐酸盐衍生物展示出显著的抗菌和抗病毒性能。通过与取代哌嗪或哌啶衍生物反应合成的新型氯科吉酸衍生物的研究表明,这些衍生物对包括枯草杆菌、金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌、肺炎克雷伯菌、鲍曼不动杆菌、白色念珠菌和假丝酵母在内的一系列病原体具有显著活性。此外,这些衍生物对RNA病毒PI-3表现出有希望的活性,表明它们在开发新的抗菌和抗病毒治疗药物中的潜力(Aytemir & Ozçelik, 2010)。

有机合成中的催化应用

该化合物已被用于合成N-{2-(芳基硫/硒)乙基}吗啉/哌啶-钯(II)络合物,这些络合物已被证明是Heck反应的有效催化剂。这些络合物源自涉及4-(2-氯乙基)吗啉盐酸盐和1-(2-氯乙基)哌啶盐酸盐的反应,表现出显著的催化效率,周转数(TON)和周转频率(TOF)证明了它们在促进有机转化中的功效。这种应用不仅突显了该化合物在合成中的作用,还突显了它对有机化学方法的推进(Singh, Das, Prakash, & Singh, 2013)。

新型纳米复合材料和材料科学应用

聚(4-氯甲基苯乙烯-接枝-4-乙烯吡啶)/TiO2纳米复合材料的合成和表征展示了4-氯甲基哌啶盐酸盐在材料科学中的实用性。通过原位自由基聚合合成的这些纳米复合材料展示出适用于各种应用的独特性能,包括光催化和材料增强。将功能基团共价附着到这些纳米复合材料上的能力为进一步功能化和应用于先进材料打开了途径(Jaymand, 2011)。

安全和危害

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . Similar precautions should be taken when handling “4-Chloromethyl-piperidine hydrochloride”.

未来方向

Piperidine derivatives, including “4-Chloromethyl-piperidine hydrochloride”, have potential applications in the field of drug discovery . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Future research could focus on exploring the therapeutic potential of these compounds against various diseases .

作用机制

Target of Action

It is known to be used as a reagent in the synthesis of various pharmaceutical compounds .

Mode of Action

It’s often used as a building block in the synthesis of more complex molecules . For instance, it has been used in the synthesis of N-type calcium channel blocker derivatives .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain unknown .

Result of Action

As a building block in chemical synthesis, its effects would largely depend on the final compound it’s incorporated into .

属性

IUPAC Name |

4-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLVPVJPDGPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497817 | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1822-61-3 | |

| Record name | 1822-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)piperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM5XVH89X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)